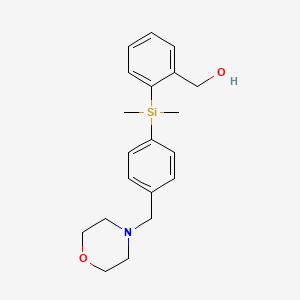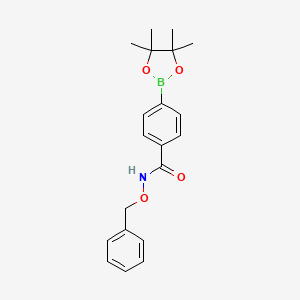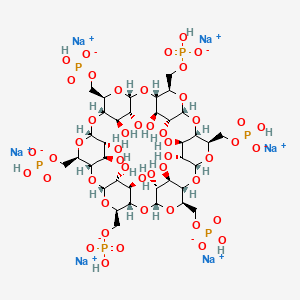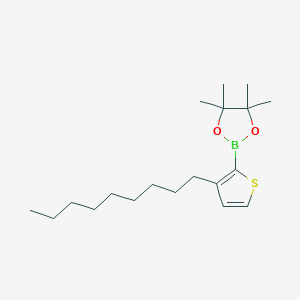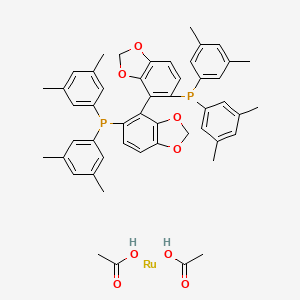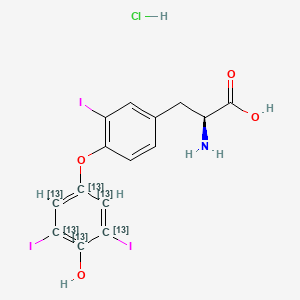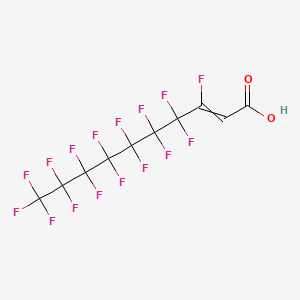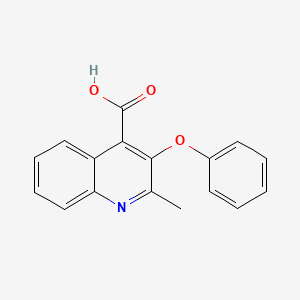
2-メチル-3-フェノキシキノリン-4-カルボン酸
概要
説明
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline core substituted with a methyl group at the 2-position, a phenoxy group at the 3-position, and a carboxylic acid group at the 4-position.
科学的研究の応用
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: Quinolines are used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The compound’s interaction with its targets may lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The lipophilicity of a compound can influence its bioavailability .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used in the synthesis of quinoline derivatives, is known to be environmentally benign . Additionally, the length of the amide side chain at the ortho-position of the 2-phenyl group can significantly affect antibacterial activity .
準備方法
The synthesis of 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of substituted aniline with benzaldehyde in the presence of a catalyst. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives . Additionally, green and sustainable methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to produce quinoline derivatives .
化学反応の分析
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted quinoline derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a phenoxy group.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of a carboxylic acid group.
Quinoline N-oxides: Oxidized derivatives of quinoline. The uniqueness of 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
2-methyl-3-phenoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-16(21-12-7-3-2-4-8-12)15(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMAYZDIQNVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
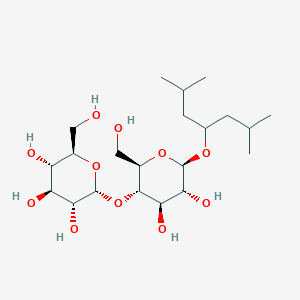
![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
